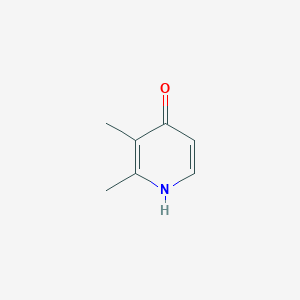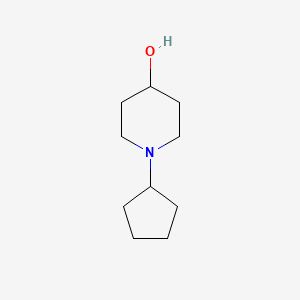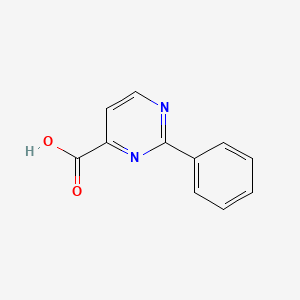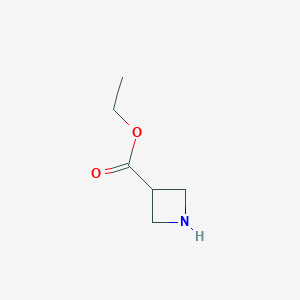
1,4-Oxazepane
Overview
Description
1,4-Oxazepane is a seven-membered ring compound containing one nitrogen and one oxygen atom in a 1,4-relationship . It has a molecular formula of C5H11NO . Some oxazepanes and their derivatives are already in clinical use, such as the tetracyclic antidepressants amoxapine and nitroxapine, as well as loxapine, which is used to treat schizophrenia .
Synthesis Analysis
The synthesis of 1,4-Oxazepane involves various types of reactions. These include cyclization reactions, lactonization, hydroamination, cycloaddition, annulation reactions, reactions catalyzed by metals, and ring-expansion reactions . There are also examples of cascade and multicomponent reactions, and synthesis using flow chemistry . A general strategy has been developed for the stereoselective synthesis of substituted 1,4-oxazepane derivatives through an intramolecular reductive etherification reaction .
Molecular Structure Analysis
The molecular structure of 1,4-Oxazepane consists of a seven-membered ring with one nitrogen and one oxygen atom in a 1,4-relationship . The InChI representation of 1,4-Oxazepane is InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of 1,4-Oxazepane include cyclization reactions, lactonization, hydroamination, cycloaddition, annulation reactions, reactions catalyzed by metals, and ring-expansion reactions . There are also examples of cascade and multicomponent reactions, and synthesis using flow chemistry .
Physical And Chemical Properties Analysis
1,4-Oxazepane has a molecular weight of 101.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 21.3 Ų . The exact mass and monoisotopic mass of 1,4-Oxazepane are 101.084063974 g/mol .
Scientific Research Applications
Pharmaceutical Synthesis
1,4-Oxazepane derivatives are utilized in the synthesis of various pharmaceutical compounds. They serve as key intermediates in the production of drugs that target specific receptors or biological pathways. For example, they are used in the creation of somatostatin receptor subtype 4 (SSTR4) agonists, which have potential therapeutic applications .
Medicinal Chemistry
The structure of 1,4-Oxazepane is integral to certain pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction. They play a crucial role in the design and optimization of new drugs, particularly those involving morpholine and 1,4-oxazepane amides .
Dopamine Receptor Ligands
A series of morpholine and 1,4-oxazepane derivatives have been synthesized as ligands for dopamine D4 receptors. These ligands can be used to study receptor binding and are potential leads for the development of new treatments for neurological disorders .
Organic Synthesis
In organic chemistry, 1,4-Oxazepane is a valuable building block for constructing complex molecular architectures. It is used in the synthesis of N-heterocycles due to its high atom economy and shorter synthetic routes .
Natural Product Synthesis
The oxazepane ring system is found in natural products such as neurotoxin and batrachotoxin. Synthetic methods for constructing the 1,4-oxazepane ring are important for chemists looking to synthesize these types of natural compounds .
Asymmetric Synthesis
1,4-Oxazepane derivatives are used in asymmetric synthesis processes to create chiral molecules with specific configurations. This is crucial in the production of enantiomerically pure pharmaceuticals .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as benzoxazepines, have been found to interact with various receptors in the central nervous system .
Mode of Action
It’s known that the compound can be synthesized from 2-aminophenols and alkynones . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .
Biochemical Pathways
The compound’s synthesis involves the transformation of n-propargylamines into significant n-heterocycles .
Action Environment
It’s known that the compound’s synthesis can be carried out in 1,4-dioxane at 100 °c .
Safety and Hazards
Future Directions
The future directions for 1,4-Oxazepane research could involve further exploration of its synthesis methods, as well as its potential applications in the treatment of various conditions . Additionally, more research could be done to fully understand its mechanism of action.
Relevant Papers
- "Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives"
- "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines"
- "Stereoselective Synthesis of Substituted 1,4‐Oxazepanes by Intramolecular Reductive Etherification Reaction"
- "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands"
- "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction"
properties
IUPAC Name |
1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGWEEUXTBNKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619181 | |
| Record name | 1,4-Oxazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Oxazepane | |
CAS RN |
5638-60-8 | |
| Record name | 1,4-Oxazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



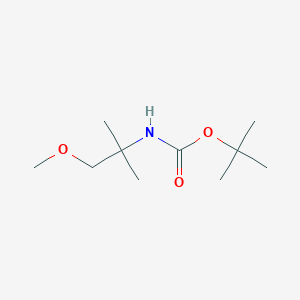
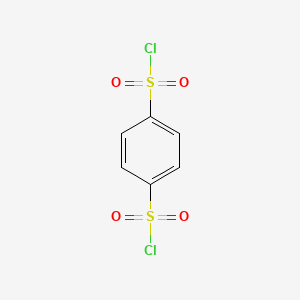

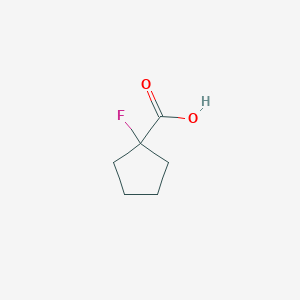
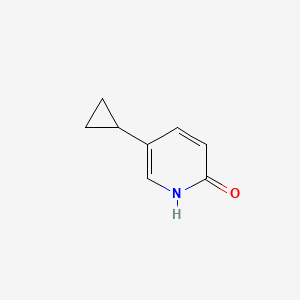
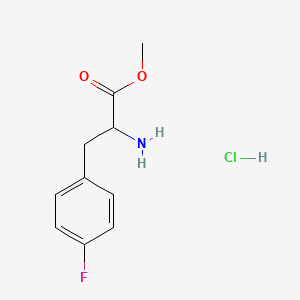
![3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B1358018.png)
